molecular formula C9H7F3O B1352946 3,3,3-Trifluoro-1-phenylpropan-1-one CAS No. 709-21-7

3,3,3-Trifluoro-1-phenylpropan-1-one

Cat. No. B1352946
CAS RN: 709-21-7
M. Wt: 188.15 g/mol
InChI Key: LBWMQVOHFPLVBY-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-1-phenylpropan-1-one is a chemical compound with the CAS Number: 709-21-7 . It has a molecular weight of 188.15 and is typically in the form of a white solid .


Molecular Structure Analysis

The IUPAC name for this compound is 3,3,3-trifluoro-1-phenyl-1-propanone . The InChI code for this compound is 1S/C9H7F3O/c10-9(11,12)6-8(13)7-4-2-1-3-5-7/h1-5H,6H2 .


Physical And Chemical Properties Analysis

3,3,3-Trifluoro-1-phenylpropan-1-one is a white solid . It has a molecular weight of 188.15 and a melting point of 33-36 degrees Celsius .

Scientific Research Applications

Organic Synthesis

  • Summary of Application : 3,3,3-Trifluoro-1-phenylpropan-1-one is used as an important organic intermediate . It plays a crucial role in the synthesis of various organic compounds.

Agrochemical Field

  • Summary of Application : This compound is used in the agrochemical field . It’s likely used in the synthesis of various agrochemicals.

Pharmaceutical Field

  • Summary of Application : 3,3,3-Trifluoro-1-phenylpropan-1-one is used in the pharmaceutical field . It’s likely used in the synthesis of various pharmaceuticals.

Dyestuff Field

  • Summary of Application : This compound is used in the dyestuff field . It’s likely used in the synthesis of various dyes.

Proteomics Research

  • Summary of Application : 3,3,3-Trifluoro-1-phenylpropan-1-one is used in proteomics research . It’s likely used in the synthesis of various biochemicals.

Neuroprotective Studies

  • Summary of Application : 1,1,1-Trifluoro-3-phenyl-2-propanone, a similar compound to 3,3,3-Trifluoro-1-phenylpropan-1-one, has been reported to have in vitro neuroprotective potency against low K (+)-induced apoptosis in cerebellar granule neurons (CGNs) by different pathways .

Biochemical Research

  • Summary of Application : 3,3,3-Trifluoro-1-phenylpropan-1-one is used in biochemical research . It’s likely used in the synthesis of various biochemicals.

Safety And Hazards

The compound is associated with several safety hazards. It has been labeled with the GHS07 pictogram and the signal word "Warning" . Specific hazard and precautionary statements were not provided in the search results.

properties

IUPAC Name

3,3,3-trifluoro-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c10-9(11,12)6-8(13)7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWMQVOHFPLVBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431453
Record name 3,3,3-trifluoro-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,3-Trifluoro-1-phenylpropan-1-one

CAS RN

709-21-7
Record name 3,3,3-Trifluoro-1-phenyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=709-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,3-trifluoro-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,3-Trifluoro-1-phenylpropan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 10 grams of 4,4-dimethyl-2-(3-chloro-4-fluorophenyl)semicarbazide in 200 milliliters of benzene was added 8.1 grams of m-trifluoromethylacetophenone. This mixture was stirred and heated at reflux for 18 hours. The solvent was removed and the residue purified by silica chromatography to give 13 grams (75.1 yield) of 2-trifluoromethylacetophenone, 4,4-dimethyl-2-(3-chloro-4-fluorophenyl) semicarbazone as an amber syrup.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
AM Shahi, M Nikpassand, LZ Fekri - Organic Preparations and …, 2019 - Taylor & Francis
Benzo [f] chromenes represent an important category of classical molecules and photochromic compounds which have the ability to generate a yellow color under irradiation with …
Number of citations: 14 www.tandfonline.com
HMH Alkhafaji, DS Ryabukhin… - European Journal of …, 2013 - Wiley Online Library
The reactions between aryl(trifluoromethyl)‐substituted alkynes and arenes in triflic and fluorosulfonic acids were investigated. These reactions proceeded 100 % regioselectively to …
Y Wu, B Zhang, Y Zheng, Y Wang, X Lei - RSC advances, 2018 - pubs.rsc.org
A simple, efficient, and mild method for defluorination and functionalization of 3,3,3-trifluoro carbonyl compounds has been developed. In the present method, Cs2CO3 can easily …
Number of citations: 10 pubs.rsc.org
L Zhao, P Li, H Zhang, L Wang - Organic Chemistry Frontiers, 2019 - pubs.rsc.org
A photoinduced strategy to access α-CF3-substituted ketones through the reaction of simple styrenes with sodium trifluoromethanesulfinate (CF3SO2Na) in the absence of an external …
Number of citations: 59 pubs.rsc.org
VA Vil', VM Merkulova, AI Ilovaisky, SA Paveliev… - Organic …, 2021 - ACS Publications
The electrochemical synthesis of fluorinated ketones from enol acetates and R f SO 2 Na in an undivided cell under constant current conditions was developed. The electrosynthesis …
Number of citations: 22 pubs.acs.org
Q Li, W Fan, D Peng, B Meng, S Wang, R Huang… - ACS …, 2020 - ACS Publications
The mild and efficient hydroxytrifluoromethylation of alkenes with bromotrifluoromethane (CF 3 Br) and atmospheric oxygen mediated by cobalt-tertiary amine is described. This reaction …
Number of citations: 31 pubs.acs.org
W Jud, CO Kappe, D Cantillo - Organic & Biomolecular Chemistry, 2019 - pubs.rsc.org
An in-depth study of the reaction of electrochemically generated trifluoromethyl radicals with aryl alkynes in the presence of water is presented. The radicals are readily generated by …
Number of citations: 21 pubs.rsc.org
Y Liu, Y Ling, H Ge, L Lu, Q Shen - Chinese Journal of …, 2021 - Wiley Online Library
Main observation and conclusion The development of two highly reactive electrophilic trifluoromethylating reagents (trifluoromethyl)(4‐nitrophenyl)bis(carbomethoxy)methylide (1g) and …
Number of citations: 17 onlinelibrary.wiley.com
HMH Alkhafaji, DS Ryabukhin, VM Muzalevskiy… - Russian Journal of …, 2013 - Springer
Protonation of the C≡C bond in trifluoromethyl-substituted arylacetylenes ArC≡CCF 3 by the action of superacids (CF 3 SO 3 H or HSO 3 F) generates vinyl cations ArC + =CHCF 3 …
Number of citations: 13 link.springer.com
R Zhang, C Ni, Z He, J Hu - Topics in Catalysis, 2018 - Springer
A new protocol has been developed for the synthesis of α-trifluoromethyl ketones via organocatalyzed decarboxylative trifluoromethylation of β-ketoacids with Togni’s reagent. Among …
Number of citations: 8 link.springer.com

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